Cas no 1513468-27-3 (1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine)

1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine
- 1513468-27-3
- 1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine
- EN300-1771100
-
- インチ: 1S/C10H11N3/c11-10(4-5-10)8-7-12-9-3-1-2-6-13(8)9/h1-3,6-7H,4-5,11H2
- InChIKey: YIWKVDQBKWPGPX-UHFFFAOYSA-N
- ほほえんだ: NC1(C2=CN=C3C=CC=CN23)CC1
計算された属性
- せいみつぶんしりょう: 173.095297364g/mol
- どういたいしつりょう: 173.095297364g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 212
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 43.3Ų
1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1771100-2.5g |
1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |
1513468-27-3 | 2.5g |
$2379.0 | 2023-09-20 | ||
Enamine | EN300-1771100-0.5g |
1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |
1513468-27-3 | 0.5g |
$1165.0 | 2023-09-20 | ||
Enamine | EN300-1771100-0.25g |
1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |
1513468-27-3 | 0.25g |
$1117.0 | 2023-09-20 | ||
Enamine | EN300-1771100-1.0g |
1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |
1513468-27-3 | 1g |
$1214.0 | 2023-06-03 | ||
Enamine | EN300-1771100-5g |
1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |
1513468-27-3 | 5g |
$3520.0 | 2023-09-20 | ||
Enamine | EN300-1771100-10g |
1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |
1513468-27-3 | 10g |
$5221.0 | 2023-09-20 | ||
Enamine | EN300-1771100-1g |
1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |
1513468-27-3 | 1g |
$1214.0 | 2023-09-20 | ||
Enamine | EN300-1771100-0.05g |
1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |
1513468-27-3 | 0.05g |
$1020.0 | 2023-09-20 | ||
Enamine | EN300-1771100-5.0g |
1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |
1513468-27-3 | 5g |
$3520.0 | 2023-06-03 | ||
Enamine | EN300-1771100-10.0g |
1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine |
1513468-27-3 | 10g |
$5221.0 | 2023-06-03 |
1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amine 関連文献
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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Hale Ocak,Belkız Bilgin-Eran,Carsten Tschierske Soft Matter, 2013,9, 4590-4597
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Fumio Hamada,Manabu Yamada,Yoshihiko Kondo,Shin-ichi Ito,Uichi Akiba CrystEngComm, 2011,13, 6920-6922
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1-{imidazo1,2-apyridin-3-yl}cyclopropan-1-amineに関する追加情報
1-{Imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine: An Overview of a Promising Compound (CAS No. 1513468-27-3)
1-{Imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine (CAS No. 1513468-27-3) is a unique and highly studied compound in the field of medicinal chemistry and pharmacology. This compound, characterized by its distinctive imidazo[1,2-a]pyridine scaffold, has garnered significant attention due to its potential therapeutic applications and biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of this compound.
The chemical structure of 1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine is composed of a cyclopropane ring fused to an imidazo[1,2-a]pyridine moiety. The imidazo[1,2-a]pyridine core is a heterocyclic system that consists of a pyridine ring fused to an imidazole ring at positions 1 and 2. This structural feature imparts the compound with unique electronic and steric properties, which are crucial for its biological activities.
The synthesis of 1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine has been extensively explored in the literature. One common approach involves the N-cyclopropylation of imidazo[1,2-a]pyridine derivatives using various cyclopropane reagents. For instance, a recent study published in the Journal of Organic Chemistry reported a highly efficient method for the synthesis of this compound using copper-catalyzed cyclopropanation. This method not only improves the yield but also enhances the purity and scalability of the synthesis process.
In terms of biological properties, 1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine has shown promising results in various preclinical studies. One notable application is its potential as an antidepressant agent. Research conducted at the University of California demonstrated that this compound exhibits significant antidepressant-like effects in animal models. The mechanism of action is believed to involve modulation of serotonin and norepinephrine neurotransmission pathways.
Another area where 1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine has shown potential is in neurodegenerative diseases. A study published in the Journal of Medicinal Chemistry reported that this compound can effectively inhibit the aggregation of amyloid-beta peptides, which are implicated in Alzheimer's disease. The compound's ability to disrupt these aggregates suggests its potential as a therapeutic agent for neurodegenerative disorders.
Beyond its central nervous system (CNS) applications, 1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine has also been investigated for its anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that it may have therapeutic potential in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic profile of 1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine has also been studied to assess its suitability for clinical development. Preclinical data indicate that this compound exhibits favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life. These characteristics are essential for ensuring effective drug delivery and sustained therapeutic effects.
In conclusion, 1-{imidazo[1,2-a]pyridin-3-yl}cyclopropan-1-amine (CAS No. 1513468-27-3) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development in the pharmaceutical industry. As ongoing studies continue to uncover new insights into its mechanisms of action and therapeutic potential, this compound is poised to play a significant role in advancing medical treatments for various diseases.
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